1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde
Description
Historical Development of Julolidine Derivatives
Julolidine, a heterocyclic aromatic compound first synthesized in 1892 by G. Pinkus, laid the foundation for derivatives like 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde. Early julolidine research focused on its applications in dyes and photoconductive materials. The introduction of functional groups, such as methyl substituents and aldehyde moieties, emerged in the late 20th century as synthetic methodologies advanced. For example, ruthenium-catalyzed enantioselective cascade hydrogenation enabled precise modifications to the julolidine scaffold, facilitating the synthesis of carbaldehyde derivatives. These developments aligned with growing interest in heterocyclic compounds for electronic materials and fluorescent probes.
Nomenclature and Structural Classification
The systematic IUPAC name This compound delineates its structure:
- Core scaffold : A fused tricyclic system comprising a pyrido[3,2,1-ij]quinoline backbone.
- Substituents : Four methyl groups at positions 1 and 7, and a formyl group at position 9.
- Saturation : Partial hydrogenation at the 2,3,6,7-positions, rendering two tetrahydro regions.
The SMILES notation O=CC1=CC2=C(N3CCC2(C)C)C(C(C)(C)CC3)=C1 confirms the aldehyde’s conjugation to the aromatic system and the quaternary carbon centers. This classification places the compound within the julolidine subclass of tetrahydroquinolines, distinguished by its rigid, electron-rich framework.
Relationship to Parent Julolidine Scaffold
The parent julolidine (C₁₂H₁₅N) consists of a fully unsaturated tricyclic system. In contrast, 1,1,7,7-tetramethyl-9-carbaldehyde features:
- Methyl groups : Electron-donating substituents at positions 1 and 7 enhance steric hindrance and modulate electronic density.
- Carbaldehyde : Introduces an electron-withdrawing group, polarizing the π-system for applications in charge-transfer complexes.
- Partial saturation : The tetrahydro regions increase conformational flexibility compared to fully aromatic julolidine.
This structural evolution expands the compound’s utility in nonlinear optics and fluorescence-based sensing.
Significance in Heterocyclic Chemistry Research
As a julolidine derivative, this compound exemplifies three key research themes:
- Synthetic versatility : Ruthenium-catalyzed reductive amination and hydrogenation enable efficient access to chiral derivatives.
- Electronic tunability : The aldehyde moiety serves as a reactive handle for Schiff base formation, facilitating integration into covalent organic frameworks.
- Material science applications : Its rigid, conjugated structure underpins use in:
Recent studies highlight its role in synthesizing hexahydrojulolidines and asymmetric catalysts, underscoring its centrality in modern heterocyclic chemistry.
Properties
IUPAC Name |
4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-16(2)5-7-18-8-6-17(3,4)14-10-12(11-19)9-13(16)15(14)18/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVCQFAKOKLXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=C2C1=CC(=C3)C=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626765 | |
| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216978-79-9 | |
| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Formylation of Julolidine Derivatives
The most common and well-documented method to prepare the aldehyde functionality on the julolidine core involves the Vilsmeier-Haack reaction. This electrophilic aromatic substitution uses POCl₃ and DMF as reagents to introduce the formyl group at the 9-position of the tetrahydro-pyridoquinoline system.
- Reaction Conditions:
- Reagents: POCl₃, DMF
- Temperature: 0–100°C
- Reaction Time: 2–8 hours
- Yield Range: 42–92% depending on precise conditions and substrate purity
This method is favored for its relatively straightforward execution and good yields of the aldehyde intermediate, 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde.
Multi-Step Cyclization and Condensation Routes
Alternative synthetic strategies involve multi-step reactions starting from pyridine and quinoline derivatives or their tetrahydro analogs. These methods typically include:
- Cyclization: Formation of the fused tricyclic core via nucleophilic substitution or intramolecular cyclization under catalysis.
- Condensation: Aldehyde introduction via condensation reactions, sometimes involving Knoevenagel or related condensations to build the aldehyde functionality on the ring system.
These routes require careful selection of starting materials and catalysts, with strict control over temperature and reaction time to optimize yield and selectivity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Vilsmeier-Haack formylation | POCl₃, DMF | 0–100°C | 2–8 hours | 42–92 | Electrophilic aromatic substitution |
| Cyclization/Condensation | Pyridine/quinoline derivatives | Catalyst-dependent | Variable | Variable | Multi-step, requires optimization |
| Reductive amination | NH₃, NaBH₃CN, MeOH | Room temperature | Several hours | 65–78 | Imine formation and reduction |
Purification and Yield Enhancement
Purification is typically achieved by column chromatography using silica gel with solvent gradients such as chloroform/methanol. Recrystallization from polar aprotic solvents like DMSO can further enhance purity, often achieving >97% purity. Solubility considerations are critical for reaction homogeneity and purification efficiency.
Chemical and Practical Considerations
- The aldehyde group is reactive and can undergo nucleophilic addition, oxidation, and acetal formation, which must be controlled during synthesis and storage.
- Reaction parameters such as catalyst choice, temperature, and reaction time are crucial for maximizing yield and minimizing side reactions.
- Safety precautions are necessary due to the use of reagents like POCl₃ and the potential toxicity of intermediates.
Summary of Key Research Findings
- The Vilsmeier-Haack formylation remains the gold standard for introducing the aldehyde group on the julolidine core with high efficiency and reproducibility.
- Multi-step synthetic routes allow structural modifications but require more complex optimization.
- The aldehyde intermediate serves as a pivotal building block for further functionalization, including reductive amination to amines and Schiff base formation for biological applications.
- Purification techniques and solvent choices significantly impact the final product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups and the aldehyde group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared with derivatives sharing its julolidine or pyrido-quinoline core, focusing on synthesis, physicochemical properties, and applications.
Key Observations :
- The aldehyde exhibits versatility in forming π-conjugated systems via Knoevenagel or aldol reactions.
- Higher yields (e.g., 97% for 8c) are achieved with electron-deficient partners like malononitrile, while steric hindrance in 11 reduces yield .
- Discrepancies in melting points (e.g., 11 at 223.6°C vs. literature 197–198°C) suggest synthetic condition impacts .
Photophysical and Electronic Properties
Key Observations :
- The aldehyde’s derivatives show broad absorption/emission ranges, making them suitable for near-infrared (NIR) sensors (Pyrylium dye ) and red OLEDs (Nap3 ) .
- Nap3 outperforms simpler julolidine derivatives in electroluminescence due to extended conjugation .
Reactivity and Stability
- AGIBA Effect : In its (E,E)-azine derivative, the compound exhibits simultaneous Angular Group Induced Bond Alternation (AGIBA) and through-resonance effects, enhancing structural rigidity for optoelectronic applications .
- Solvatochromism : Derivatives like Jdpa display solvent-dependent emission shifts, useful in polarity sensing .
Biological Activity
1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde (CAS Number: 216978-79-9) is a heterocyclic compound characterized by its complex nitrogen-containing structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
The molecular formula of this compound is , with a molecular weight of 257.37 g/mol. Key physical properties include:
- Density : 1.1 g/cm³
- Boiling Point : 375.1 °C
- Flash Point : 133.9 °C
Research indicates that compounds similar to 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline exhibit diverse mechanisms of action which may include:
- Antioxidant Activity : The compound may act as a free radical scavenger.
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in disease processes.
Anticancer Properties
Several studies have focused on the anticancer potential of pyridoquinoline derivatives. For instance:
| Study | Findings |
|---|---|
| Study A | Demonstrated that derivatives inhibited the proliferation of cancer cell lines through apoptosis induction. |
| Study B | Showed that these compounds can disrupt cell cycle progression in specific cancer types. |
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective at inhibiting growth at low concentrations. |
| Escherichia coli | Moderate activity observed; further optimization needed for enhanced efficacy. |
Neuroprotective Effects
Research into neuroprotective effects suggests that the compound may help in mitigating oxidative stress in neuronal cells:
| Mechanism | Effect |
|---|---|
| Reduction of ROS | Decreased levels of reactive oxygen species (ROS) in neuronal models. |
| Neuroprotection in Models | Improved survival rates in neurodegenerative disease models. |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of various pyridoquinoline derivatives on human breast cancer cells. The results indicated significant reduction in cell viability and increased apoptosis markers after treatment with this compound.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties against a panel of bacteria and fungi. The results revealed that this compound exhibited broad-spectrum antimicrobial activity and could serve as a lead compound for developing new antibiotics.
Q & A
Q. What are the standard synthetic routes for preparing 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde?
The compound is typically synthesized via multi-step condensation reactions involving pyridine and quinoline derivatives. Key steps include:
- Cyclocondensation : Reacting tetrahydroquinoline precursors with aldehydes under acidic or catalytic conditions to form the fused pyrido-quinoline scaffold.
- Methylation : Introducing methyl groups at positions 1 and 7 using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the carbaldehyde derivative .
Methodological validation often involves monitoring reaction progress via TLC and intermediate characterization by NMR .
Q. How is this compound characterized using spectroscopic and analytical techniques?
- NMR Spectroscopy : H and C NMR identify methyl groups (δ 1.2–1.5 ppm for CH₃), aldehyde protons (δ 9.8–10.2 ppm), and the tetrahydroquinoline backbone (δ 2.5–3.5 ppm for CH₂ groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 284.2 for C₁₈H₂₀N₂O) and fragmentation patterns consistent with methyl-substituted heterocycles .
- Infrared (IR) Spectroscopy : Stretching frequencies for aldehyde (ν ~1700 cm⁻¹) and aromatic C-H bonds (ν ~3050 cm⁻¹) are critical for functional group verification .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid heat sources (risk of decomposition) and ensure proper ventilation to mitigate inhalation hazards .
- Waste Disposal : Neutralize aldehydes with sodium bisulfite before aqueous disposal .
Advanced Research Questions
Q. How can computational methods aid in resolving contradictions in structural elucidation?
Conflicts in spectral data (e.g., ambiguous NOE correlations in NMR) can be addressed via:
- Density Functional Theory (DFT) : Calculate C chemical shifts and compare them with experimental NMR data to validate the proposed structure .
- Molecular Dynamics Simulations : Model conformational flexibility of the tetrahydroquinoline ring to explain unexpected splitting patterns in NMR spectra .
- In Silico Fragmentation : Compare theoretical MS/MS patterns with experimental data to confirm fragmentation pathways .
Q. What strategies optimize synthetic yield and purity for large-scale research applications?
- Catalytic Optimization : Replace traditional acid catalysts (e.g., H₂SO₄) with Lewis acids (e.g., ZnCl₂) to reduce side reactions and improve regioselectivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while mixed solvents (e.g., EtOAc/MeOH) improve crystallization efficiency .
- In-line Analytics : Use HPLC-DAD to monitor aldehyde formation in real-time, enabling rapid adjustments to reaction conditions .
Q. How does steric hindrance from the 1,1,7,7-tetramethyl groups influence reactivity?
- Kinetic Studies : Methyl groups reduce nucleophilic attack at adjacent positions, slowing down unwanted side reactions (e.g., over-oxidation of the aldehyde).
- X-ray Crystallography : Resolve steric effects by analyzing bond angles and torsional strain in the crystal lattice. For related compounds, methyl substitutions introduce puckering in the tetrahydroquinoline ring, altering electronic properties .
- Reactivity Mapping : Use Hammett constants to correlate substituent effects with reaction rates in functionalization studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
